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molecular formula C4H9ClN2O3S B8656001 1,1-Dioxo-1,3-thiazolidine-4-carboxamide hydrochloride

1,1-Dioxo-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No. B8656001
M. Wt: 200.65 g/mol
InChI Key: KKKRTYBGESZUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303012B2

Procedure details

An ice cold 4 M solution of HCl in dioxane (4.73 mL, 18.9 mmol) was added to a solution of tert-butyl 4-carbamoyl-1,1-dioxo-1,3-thiazolidine-3-carboxylate (Example 127 c, 500 mg, 1.89 mmol) in dichloromethane (10.2 mL). The mixture was stirred for 4 d at ambient temperature. Removal of the solvent in vacuo yielded the title compound (388 mg, quant.) as white solid which was used in the next step without further purification, MS (ESI) m/e=198.99 [M−H−].
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.73 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.[C:8]([CH:11]1[CH2:15][S:14](=[O:17])(=[O:16])[CH2:13][N:12]1C(OC(C)(C)C)=O)(=[O:10])[NH2:9]>ClCCl>[ClH:1].[O:16]=[S:14]1(=[O:17])[CH2:15][CH:11]([C:8]([NH2:9])=[O:10])[NH:12][CH2:13]1 |f:4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4.73 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
500 mg
Type
reactant
Smiles
C(N)(=O)C1N(CS(C1)(=O)=O)C(=O)OC(C)(C)C
Name
Quantity
10.2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 d at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
Cl.O=S1(CNC(C1)C(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 388 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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